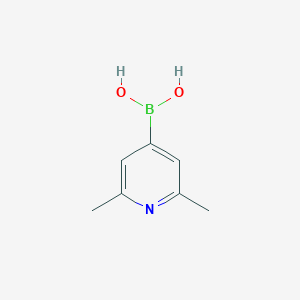

(2,6-Dimethylpyridin-4-yl)boronic acid

Beschreibung

(2,6-Dimethylpyridin-4-yl)boronic acid (CAS: 846548-44-5) is a pyridine-substituted boronic acid derivative characterized by two methyl groups at the 2- and 6-positions of the pyridine ring and a boronic acid group at the 4-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity, stability, and interactions with biomolecules. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Eigenschaften

IUPAC Name |

(2,6-dimethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGDKINLACWIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634890 | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846548-44-5 | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2,6-Dimethylpyridin-4-yl)boronic acid can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Direct Borylation: This involves the direct borylation of pyridine derivatives using diboron reagents under catalytic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling reactions.

Functionalized Pyridines: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (2,6-Dimethylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The methyl groups in this compound provide steric shielding and electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl, CN) in analogues. This reduces electrophilicity at the boron center compared to dichloro- or cyano-substituted derivatives .

- Positional isomerism (3-boronic acid vs. 4-boronic acid) significantly alters electronic distribution, as seen in the reduced similarity score of (6-Methylpyridin-3-yl)boronic acid (0.74) .

Physicochemical Properties: pKa and Reactivity

pKa and Stability

- pKa Trends : Boronic acid pKa values are influenced by substituent electronic effects. Methyl groups (electron-donating) raise the pKa of the boronic acid group compared to electron-withdrawing substituents. For example, 4-nitrophenylboronic acid (pKa ~7.2) is more acidic than phenylboronic acid (pKa ~8.7) due to nitro group stabilization of the conjugate base . Although experimental pKa data for this compound is lacking, its methyl groups likely result in a higher pKa (closer to 9–10), reducing ionization at physiological pH and limiting diol-binding applications compared to lower-pKa analogues like 3-AcPBA (pKa ~7.5) .

- Hydrolysis Resistance : Steric hindrance from the 2,6-dimethyl groups may slow hydrolysis and protodeboronation compared to less hindered derivatives, as seen in the slower H2O2-mediated oxidation of 4-nitrophenylboronic acid pinacol ester versus the free acid .

Antifungal and Anticancer Activity

- Fungal HDAC Inhibition: Arylboronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases (HDACs) at sub-micromolar concentrations. The dimethylpyridinyl analogue’s bulkier structure may hinder binding to HDAC active sites compared to smaller derivatives, though its lipophilicity could enhance membrane permeability .

- Cytotoxicity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells. The rigid pyridine core of this compound may reduce π-π stacking interactions critical for DNA intercalation, limiting antiproliferative effects .

Ion Transport and Sensing

- Saccharide Sensing : Boronic acids with lower pKa (e.g., Wulff-type derivatives) exhibit stronger fructose binding due to enhanced boronate-diol complexation at neutral pH. The higher pKa of this compound likely reduces its utility in glucose-responsive systems compared to 3-AcPBA or 4-MCPBA .

Biologische Aktivität

(2,6-Dimethylpyridin-4-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and various biological applications. Its unique structure, characterized by a pyridine ring substituted at the 2 and 6 positions with methyl groups, enables it to interact with biological macromolecules effectively. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : CHBNO

- Molecular Weight : 150.97 g/mol

- CAS Number : 846548-44-5

- Structure : The compound features a boronic acid functional group, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and proteins, influencing their activity.

Binding Affinity

Research indicates that this compound can bind effectively to specific enzymes, including:

- Cocaine Esterase : This interaction suggests potential applications in drug development aimed at treating substance abuse disorders.

Antimicrobial Properties

Studies have demonstrated that boronic acids exhibit antimicrobial properties. The specific activity of this compound against bacterial strains has been evaluated, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

These results indicate the compound's potential as an antimicrobial agent.

Anticancer Activity

The compound's ability to inhibit certain cancer cell lines has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 10.3 |

These findings suggest a mechanism involving the inhibition of cell proliferation and induction of programmed cell death.

Case Studies

- Interaction with Enzymes : A study examined the binding kinetics of this compound with cocaine esterase. The compound demonstrated a K value in the micromolar range, indicating a strong affinity for the enzyme and suggesting its potential use in therapeutic applications targeting cocaine addiction.

- Antimicrobial Testing : A series of experiments conducted on various bacterial strains highlighted the compound's effectiveness as an antimicrobial agent. The results were consistent across different test conditions, reinforcing its potential utility in clinical settings.

Q & A

Q. How do secondary interactions affect the design of boronic acid-based chemosensors?

- Methodological Answer : Non-specific binding (e.g., hydrophobic interactions with aromatic residues) can reduce selectivity. Mitigate via hydrophilic spacers (e.g., PEG) or dynamic covalent chemistry with reversible imine bonds .

Critical Considerations

- Steric Effects : The 2,6-dimethyl groups limit reactivity in MCRs but enhance thermal stability and target selectivity in drug design .

- Analytical Optimization : Derivatization (e.g., boronic esters) is essential for reliable MS and NMR characterization .

- Sensor Design : Buffer pH and competitive eluents are critical for minimizing non-specific binding in glycoprotein studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.